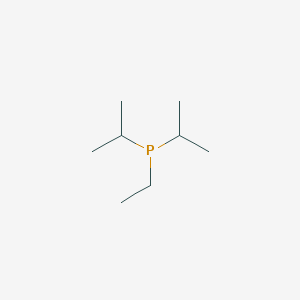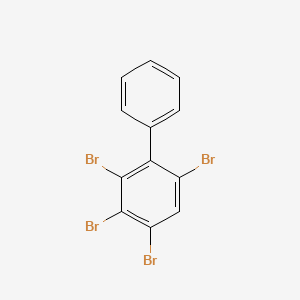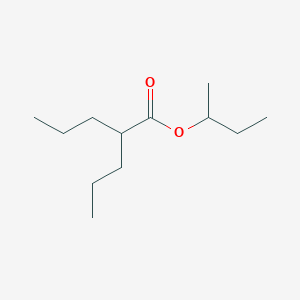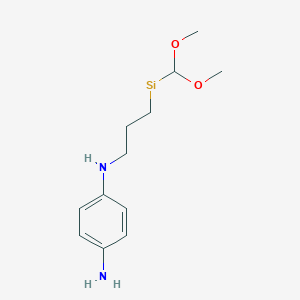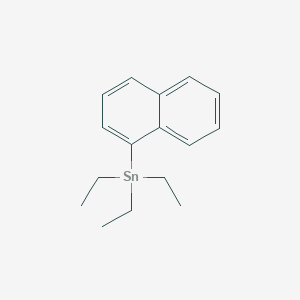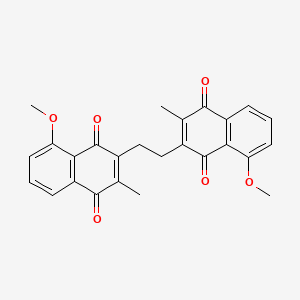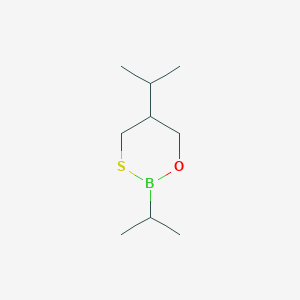
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of ligands for coordination chemistry.
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: A compound used in the synthesis of advanced materials.
Uniqueness
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
110523-67-6 |
|---|---|
分子式 |
C9H19BOS |
分子量 |
186.13 g/mol |
IUPAC 名称 |
2,5-di(propan-2-yl)-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
InChI 键 |
PZVDVVYFSLDCFM-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CS1)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
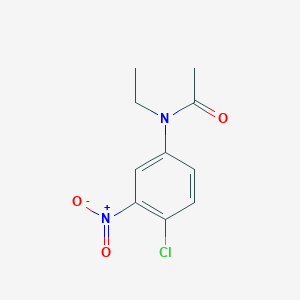
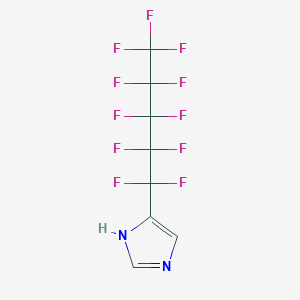

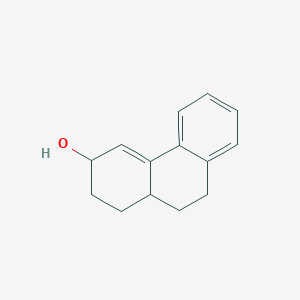
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
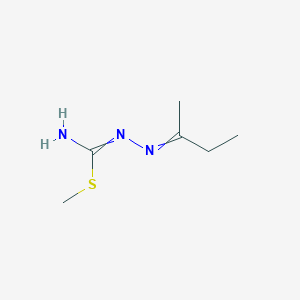
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
